2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide
Description
2-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-hydroxy-6-methyl-2-oxopyridinone moiety linked via an acetamide bridge to an indol-4-yl group.
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C16H15N3O3/c1-10-7-11(20)8-16(22)19(10)9-15(21)18-14-4-2-3-13-12(14)5-6-17-13/h2-8,17,20H,9H2,1H3,(H,18,21) |
InChI Key |
MHNHAKKGHVYVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NC2=CC=CC3=C2C=CN3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone ring, followed by the introduction of the indole moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in drug discovery and development, due to its unique chemical structure.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound valuable for studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Indole Positional Isomers
- 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide ( ):
This compound differs only in the position of the indole substituent (5-yl vs. 4-yl). Positional isomerism can significantly alter molecular interactions; for example, indol-4-yl may orient substituents differently in binding pockets compared to indol-5-yl, affecting target affinity or selectivity.
Heterocyclic Core Modifications
- Coumarin-Based Acetamides ( ): Compounds such as N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide replace the pyridinone with a coumarin (2-oxochromene) core. The coumarin’s extended conjugated system enhances UV absorption and radical scavenging capacity, correlating with their reported superior antioxidant activity compared to ascorbic acid .
- Phthalimide Derivatives ( ): N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide features a phthalimide core instead of pyridinone. Phthalimides exhibit strong electron-withdrawing effects, which may stabilize radical intermediates in antioxidant mechanisms. These compounds showed moderate DPPH scavenging activity, with 1b being the most active .
Complex Quinoline-Piperidine Hybrids** (–8 ):
Patented compounds like N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide incorporate quinoline and piperidine rings. These bulkier structures (molecular weights >500 Da) may target kinases or GPCRs, contrasting with the simpler pyridinone-indole scaffold of the target compound.
Antioxidant Activity
- Coumarin Acetamides ( ):
Demonstrated IC₅₀ values lower than ascorbic acid in radical scavenging assays, attributed to the coumarin’s ability to delocalize electrons. - Phthalimide Derivatives ( ): Exhibited 40–60% DPPH inhibition at 100 μM, with 1b achieving 65% activity.
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
Biological Activity
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide, also referred to by its CAS number 1574300-96-1, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H21N3O4
- Molecular Weight : 355.4 g/mol
- Structure : The compound features a pyridine ring substituted with a hydroxyl group and an indole moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide exhibit notable anticancer properties. For instance, similar indole derivatives have shown effective antiproliferative activities against various cancer cell lines, including HeLa and MCF-7 cells. One study reported IC50 values of 0.34 μM for MCF-7 cells, indicating strong cytotoxic effects .
The mechanism underlying the anticancer activity of this class of compounds often involves:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Inhibition of tubulin polymerization, disrupting the mitotic spindle formation essential for cell division .
Cardiovascular Effects
Research indicates that derivatives of this compound may act as platelet aggregation inhibitors, suggesting potential applications in cardiovascular disease management. This activity is particularly relevant given the role of platelet aggregation in thrombotic disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of similar compounds. The presence of hydroxyl and indole groups appears to enhance solubility and bioactivity, while modifications to these groups can significantly alter potency and selectivity against target enzymes or receptors.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-4-yl)acetamide | Hydroxy-pyridine and indole moiety | Anticancer, anti-inflammatory |
| N1-substituted derivatives | Various substitutions on indole | Potent MPO inhibitors |
| Benzimidazole derivatives | Benzimidazole core | Anticancer activity |
Case Studies
Several case studies highlight the biological effects of related compounds:
- Antiproliferative Effects : A study evaluated several indole-based compounds against cancer cell lines and found that certain substitutions led to enhanced activity compared to standard chemotherapeutics.
- Inflammation Models : In vivo models demonstrated that related compounds could significantly reduce markers of inflammation when administered prior to inflammatory stimuli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
